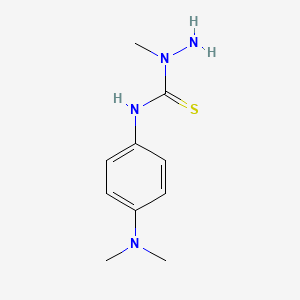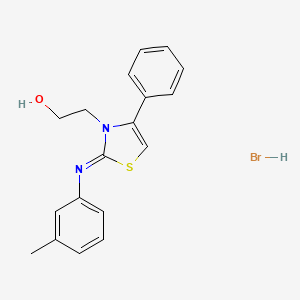
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Scientific Research Applications
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Other research applications of the compound include its use as an antioxidant, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is not fully understood, but it is believed to involve the inhibition of various cellular processes. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antioxidant and anti-inflammatory effects, which may contribute to its potential neuroprotective properties.
Biochemical and Physiological Effects:
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide has a variety of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. It has also been shown to have potential neuroprotective effects, which may make it a promising treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and potential cancer treatments. However, the high cost and complexity of synthesizing the compound can be a limitation for some researchers. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Future Directions
There are many potential future directions for research on (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide. One area of interest is in the development of new cancer treatments based on the compound's anticancer activity. Researchers may also explore the compound's potential neuroprotective properties and its use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound, which may lead to the development of safer and more effective treatments in the future.
Synthesis Methods
The synthesis of (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method is beyond the scope of this paper, but it is worth noting that the compound is typically synthesized in small quantities due to its high cost and complexity.
properties
IUPAC Name |
2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHXFWJDZBXWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

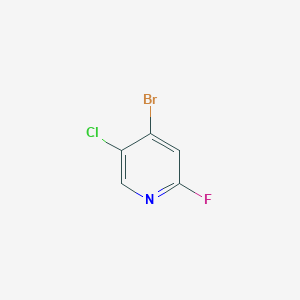
![(3,5-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2792809.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)
![rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2792812.png)

![6-chloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B2792816.png)

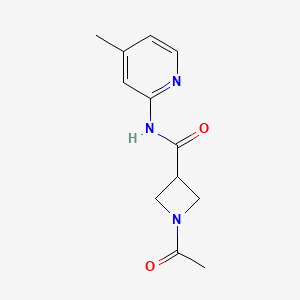
![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)

![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
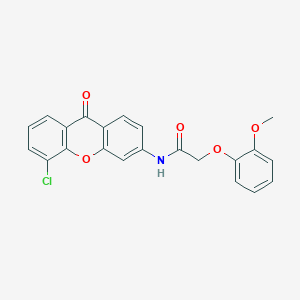
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
